Luisol A
Overview
Description
Luisol A is an aromatic tetraol and anthraquinone antibiotic analog. It is a significant metabolite produced by an estuarine marine actinomycete from the genus Streptomyces . This compound has shown potential biological activities, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Luisol A is an anthraquinone antibiotic analog and a major metabolite of an estuarine marine actinomycete of the genus Streptomyces . It is known to show weak cytotoxic effects against tumor cell lines and exhibits antiparasitic effects in vivo . .
Mode of Action
As an anthraquinone antibiotic analog, it may interact with its targets in a manner similar to other anthraquinone compounds, which often intercalate into DNA and disrupt normal cellular processes
Biochemical Pathways
Given its weak cytotoxic effects against tumor cell lines and antiparasitic effects in vivo , it can be inferred that this compound may influence pathways related to cell proliferation and parasite survival.
Pharmacokinetics
As a compound derived from Streptomyces, it is likely that this compound has unique pharmacokinetic properties that contribute to its bioavailability and therapeutic effects .
Result of Action
This compound exhibits weak cytotoxic effects against tumor cell lines and shows antiparasitic effects in vivo . This suggests that this compound may induce cell death in tumor cells and inhibit the growth or survival of parasites.
Action Environment
The action of this compound is likely influenced by various environmental factors, given its natural origin from an estuarine marine actinomycete of the genus Streptomyces . Factors such as temperature, pH, and the presence of other organisms or compounds may affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Luisol A plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these enzymes, thereby modulating their activity . Additionally, this compound’s interaction with proteins involved in cell signaling pathways suggests its potential role in regulating cellular responses to environmental stressors .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to induce weak cytotoxic effects in tumor cell lines, suggesting its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . Furthermore, this compound’s impact on cellular detoxification processes highlights its role in maintaining cellular homeostasis under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to enzymes involved in oxidative stress responses, leading to their activation or inhibition . This interaction results in changes in gene expression, particularly those genes involved in cellular detoxification and stress responses . Additionally, this compound’s ability to form hydrogen bonds with proteins suggests its role in stabilizing or destabilizing protein structures, thereby influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range induces optimal therapeutic effects without causing adverse reactions . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and cellular detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in metabolizing xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects . The compound’s presence in specific subcellular regions also influences its stability and activity, contributing to its overall biological function .
Preparation Methods
Luisol A is typically isolated from marine actinomycetes, specifically from the genus Streptomyces . The isolation process involves cultivating the marine actinomycete in M2 medium with 50% seawater. The resulting crude extracts are then worked up by ethyl acetate and solid-phase extraction. Additionally, this compound can be oxidized using Jones reagent or Swern oxidation to produce various derivatives .
Chemical Reactions Analysis
Luisol A undergoes several types of chemical reactions, including oxidation and esterification. For instance, it can be oxidized using Jones reagent or Swern oxidation to produce derivatives such as 3a/3b and 4a/4b . These reactions typically involve the hydroxyl groups present in the compound, making it a candidate for further modifications like glycosylation. none of these derivatives have shown significant antimicrobial or cytotoxic activities .
Scientific Research Applications
Luisol A has several scientific research applications:
Antibiotics Research: This compound has been isolated from marine actinomycetes and has shown significant biological activity, making it a promising candidate for the development of new antibiotics.
Antiparasitic Research: this compound has shown potential as an antiparasitic agent.
Cytotoxic Activity: Although weak, this compound has shown cytotoxic activity against different tumor cell lines.
Comparison with Similar Compounds
- Granaticin
- MM44785
- Nanaomycin E
- Kalafungin
Properties
IUPAC Name |
(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLZJMYAWCSFK-MAHXAKIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100859 | |
Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225110-59-8 | |
Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225110-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.